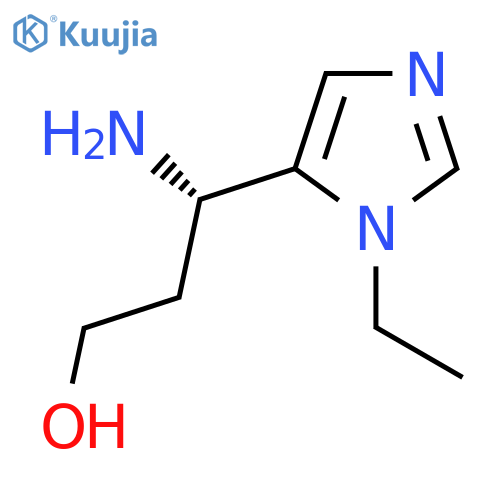Cas no 2137089-25-7 ((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol)

2137089-25-7 structure
商品名:(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
-
- (3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol
- 2137089-25-7
- EN300-1164962
-
- インチ: 1S/C8H15N3O/c1-2-11-6-10-5-8(11)7(9)3-4-12/h5-7,12H,2-4,9H2,1H3/t7-/m0/s1
- InChIKey: JQUIKCVNOWSTLQ-ZETCQYMHSA-N
- ほほえんだ: OCC[C@@H](C1=CN=CN1CC)N
計算された属性
- せいみつぶんしりょう: 169.121512110g/mol
- どういたいしつりょう: 169.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 132
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.1Ų
- 疎水性パラメータ計算基準値(XlogP): -1.1
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1164962-250mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 250mg |
$1366.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-5000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 5000mg |
$4309.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-1000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 1000mg |
$1485.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-2500mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 2500mg |
$2912.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-100mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 100mg |
$1307.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-500mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 500mg |
$1426.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-1.0g |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1164962-50mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 50mg |
$1247.0 | 2023-10-03 | ||
| Enamine | EN300-1164962-10000mg |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol |
2137089-25-7 | 10000mg |
$6390.0 | 2023-10-03 |
(3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol 関連文献
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
2137089-25-7 ((3S)-3-amino-3-(1-ethyl-1H-imidazol-5-yl)propan-1-ol) 関連製品
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
